REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][C:5]1[O:6][C:7]([CH3:11])=[CH:8][C:9]=1[SH:10].Cl.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19]Cl>CO>[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][S:10][C:9]1[CH:8]=[C:7]([CH3:11])[O:6][C:5]=1[CH3:4] |f:0.1,3.4|
|
Name
|
3
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
CC=1OC(=CC1S)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=C(C=CC=C1)CCl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
pot thermometer, Y tube, nitrogen inlet tube, reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is maintained at 25°-30° C
|
Type
|
TEMPERATURE
|
Details
|
While maintaining
|
Type
|
CUSTOM
|
Details
|
the reaction at 25° C
|
Type
|
ADDITION
|
Details
|
is added to the reaction mass
|
Type
|
CUSTOM
|
Details
|
warms up to 42° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (60° - 65° C) under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
WAIT
|
Details
|
is continued for a period of 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is cooled to 30° C
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
WAIT
|
Details
|
After remaining at room temperature for a period of 20 hours
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
of water is added to the reaction mass
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
7 ml of n-hexane is then added to the reaction mass
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
transferred into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated from the organic phase
|
Type
|
EXTRACTION
|
Details
|
extracted with 8 ml n-hexane
|
Type
|
ADDITION
|
Details
|
after first diluting the aqueous phase with another 10 ml of water
|
Type
|
WASH
|
Details
|
washed with 7 ml of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate, gravity
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)CSC1=C(OC(=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |